N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide
Description
N-Ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is a benzamide derivative characterized by a central benzene ring substituted with a propoxy group at the 3-position. The amide nitrogen is further functionalized with ethyl and 2-hydroxyethyl groups.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide |
InChI |
InChI=1S/C14H21NO3/c1-3-10-18-13-7-5-6-12(11-13)14(17)15(4-2)8-9-16/h5-7,11,16H,3-4,8-10H2,1-2H3 |
InChI Key |
PSVBQHHMZBLCKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with N-ethyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major product is N-ethyl-N-(2-oxoethyl)-3-propoxybenzamide.
Reduction: The major product is N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzylamine.
Substitution: The major products depend on the substituent introduced, such as N-ethyl-N-(2-hydroxyethyl)-3-alkoxybenzamide.
Scientific Research Applications
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with target proteins, while the benzamide core can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Selected Benzamide Derivatives
Key Observations:
- Hydroxyethyl Functionality : The shared N-(2-hydroxyethyl) group in the target compound and 3-ethynyl-N-(2-hydroxyethyl)benzamide suggests comparable solubility in polar solvents. However, the propoxy group in the former may reduce crystallinity relative to the ethynyl analog.
- Directing Group Utility : The compound from demonstrates that hydroxyl and tertiary alkyl groups on nitrogen facilitate metal coordination. In contrast, the ethyl and hydroxyethyl groups in the target compound may form weaker chelates due to less steric bulk.
Biological Activity
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzamide backbone with ethyl and hydroxyethyl substituents, which may influence its biological activity. The presence of the propoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including this compound. These compounds have been shown to exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings
- Inhibition of FtsZ Protein : A study demonstrated that certain benzamide derivatives effectively inhibited the FtsZ protein, a critical component in bacterial cell division. The inhibition was assessed using GTPase activity assays and polymerization activity assays, revealing that modifications to the benzamide structure can enhance antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were determined through serial dilution methods. The compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent .
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Other Benzamide Derivative | 16 | Escherichia coli |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. In silico studies have suggested that it may interact with key molecular targets involved in cancer progression.
Case Studies
- Molecular Docking Studies : Molecular docking simulations indicated that this compound could bind effectively to aldehyde dehydrogenase, an enzyme implicated in cancer metabolism. The binding affinity suggests a potential mechanism for its anticancer effects .
- Cytotoxicity Assays : Cytotoxicity tests performed on various cancer cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
